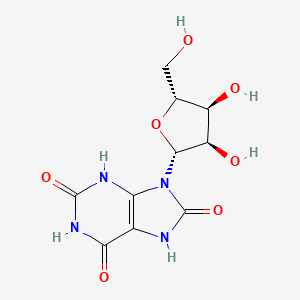

9-(beta-D-ribofuranosyl)uric acid

説明

9-(beta-D-ribofuranosyl)uric acid is a type of (beta-D-ribofuranosyl)uric acid . It has a molecular formula of C10H12N4O7 and a molecular weight of 300.22 g/mol.

Synthesis Analysis

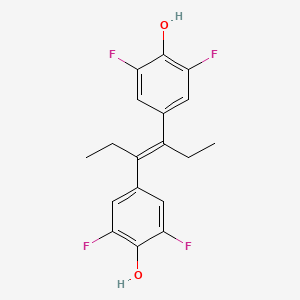

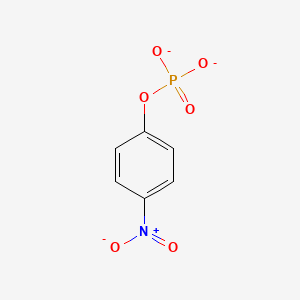

The synthesis of this compound has been achieved starting from guanosine and applying the 2-(p-nitrophenyl)ethyl group for protection of the aglycon moiety as well as the phosphate function . Various methods including but not limited to the mercuri procedure, fusion reaction and Vorbrüggen glycosylation have been used to synthesize α-nucleosides and their derivatives .Molecular Structure Analysis

This compound is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage .Chemical Reactions Analysis

In the condensation reaction of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines and 3,5-di(O-p-chlorobenzoyl)-2-deoxy-α-D-ribofuranosyl chloride, they found that when Brønsted acid (p-nitrophenol) was present, β-T/dU was stereoselectively synthesized in 96% yield .Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H12N4O7 and a molecular weight of 300.22 g/mol. It is a small molecule and is considered a purine nucleoside .科学的研究の応用

Synthesis Techniques

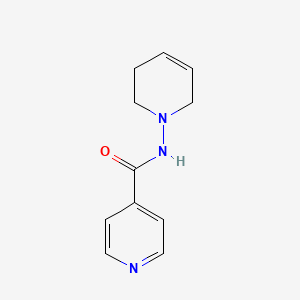

9-(β-D-ribofuranosyl)uric acid and its derivatives have been a focus in the field of organic chemistry, particularly in synthesis techniques. Schulz and Pfleiderer (1987) developed syntheses for 9-(β-D-ribofuranosyl)uric acid, starting from guanosine and applying the 2-(p-nitrophenyl)ethyl group for protection of the aglycon moiety and the phosphate function. Their approach also involved O6, O8-dibenzyl protection and phosphorylation by the Yoshikawa procedure (Schulz & Pfleiderer, 1987). Another study by Mikhailov et al. (1997) reported a high-yield preparation of 9-(2-O-β-D-ribofuranosyl-β-D-ribofuranosyl) adenine, guanine, and pyrimidine analogs, examining their conformational properties using NMR spectroscopy and X-ray (Mikhailov et al., 1997).

Electrochemical and Redox Chemistry

Research has also been conducted on the electrochemical and redox behavior of 9-(β-D-ribofuranosyl)uric acid. Goyal et al. (1983) investigated the electrochemical oxidation of this compound, revealing insights into its reaction pathways and intermediate products, which are relevant in understanding its chemical properties (Goyal et al., 1983).

Polymerization and Copolymerization Studies

In polymer chemistry, the derivatives of uric acid, including 9-(β-D-ribofuranosyl)uric acid, have been explored for polymerization and copolymerization. Kondo et al. (1969) studied the polymerization and copolymerization of vinyl and β-methacryloyloxyethyl compounds of nucleic acid bases, including uric acid derivatives, to understand their polymer-polymer interactions (Kondo et al., 1969).

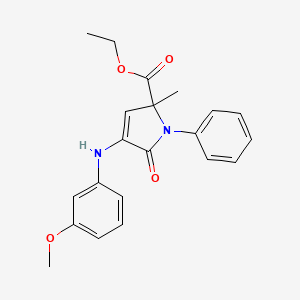

Biomedical Research

In the biomedical field, 9-(β-D-ribofuranosyl)uric acid and its analogs have been studied for their potential therapeutic applications. For instance, Raju et al. (1989) synthesized 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of various nucleosides, providing insights into their biological activities, including their antiviral and antitumor potentials (Raju et al., 1989).

Antioxidant Properties

Smith and Lawing (1983) researched the antioxidant activity of uric acid and 3-N-ribosyluric acid with unsaturated fatty acids and erythrocyte membranes, highlighting the importance of these compounds as antioxidants in biological systems (Smith & Lawing, 1983).

Safety and Hazards

将来の方向性

There is a lot of potential for future research into 9-(beta-D-ribofuranosyl)uric acid. As an anomer of β-nucleoside, α-nucleoside is extremely rare in nature. Because of their unique and interesting properties such as high stability, specific parallel double-stranded structure and some other biochemical properties, α-nucleosides have attracted wide attention .

特性

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFDFDQNRIGZOW-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175307 | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21082-30-4 | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-N-Ribofuranosyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

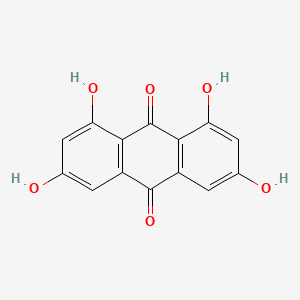

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Benzoylanilino)-3-[4-[2-[methyl(2-pyridinyl)amino]ethoxy]phenyl]propanoic acid](/img/structure/B1229865.png)

![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)

![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)